Oxonitine

Description

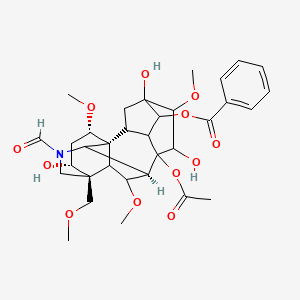

Structure

2D Structure

Properties

Molecular Formula |

C33H43NO12 |

|---|---|

Molecular Weight |

645.7 g/mol |

IUPAC Name |

[(1S,9R,13R,14R,16S,18R)-8-acetyloxy-11-formyl-5,7,14-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate |

InChI |

InChI=1S/C33H43NO12/c1-16(36)46-33-21-18(12-31(40,28(44-5)26(33)38)27(21)45-29(39)17-9-7-6-8-10-17)32-20(42-3)11-19(37)30(14-41-2)13-34(15-35)25(32)22(33)23(43-4)24(30)32/h6-10,15,18-28,37-38,40H,11-14H2,1-5H3/t18?,19-,20+,21?,22+,23+,24?,25?,26?,27?,28?,30+,31?,32+,33?/m1/s1 |

InChI Key |

SVQZFPSKTHNMRD-DZCZYSFVSA-N |

Isomeric SMILES |

CC(=O)OC12[C@H]3[C@@H](C4[C@@]5(CN(C3[C@]4([C@H](C[C@H]5O)OC)C6C1C(C(C6)(C(C2O)OC)O)OC(=O)C7=CC=CC=C7)C=O)COC)OC |

Canonical SMILES |

CC(=O)OC12C3C(CC(C3OC(=O)C4=CC=CC=C4)(C(C1O)OC)O)C56C(CC(C7(C5C(C2C6N(C7)C=O)OC)COC)O)OC |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Oxonitine and Its Analogs

Total Synthesis Strategies for Complex Diterpene Alkaloid Scaffolds Related to Oxonitine

The total synthesis of aconitine-type diterpenoid alkaloids, including the core structure found in this compound, is a challenging endeavor due to their complex, bridged polycyclic nature and numerous stereocenters. nih.govacs.orgacs.org While the total synthesis of aconitine (B1665448) itself remains a rare achievement, simpler members of this alkaloid family have been successfully synthesized. wikipedia.org

Constructing the aconitane (B1242193) core with precise control over stereochemistry is paramount in total synthesis. Approaches often involve the stereoselective formation of the multiple rings and chiral centers present in the hexacyclic system. Strategies have included sequences involving 1,2-addition/semipinacol rearrangement to form key quaternary centers and coupling of complex fragments. acs.org Stereospecific rearrangements, such as the Wagner-Meerwein rearrangement, have been employed to construct the characteristic ring systems. acs.org Enantioselective methods are crucial for synthesizing the naturally occurring forms of these alkaloids. While general methods for the enantioselective synthesis of acyclic ketones with α-stereogenic centers exist, applying these to the complex aconitane core requires specific strategies. bc.edunih.gov Research in enantioselective synthesis of complex carbocyclic cores, such as those found in other diterpenoids, provides valuable insights for tackling the aconitane system. nih.govrsc.org

The development of novel catalytic reactions is essential for efficient and selective synthesis of this compound analogs. Catalytic methods can enable the formation of complex bonds and introduction of functional groups with high precision. While specific catalytic reactions for this compound analog synthesis are an active area of research, advancements in catalytic enantioselective transformations and reactions involving complex molecular frameworks are highly relevant. bc.edunih.gov

This compound can be formed through oxidation reactions of other aconitine-type alkaloids. Mechanistic studies have investigated these transformations. For instance, the formation of this compound from aconitine by permanganate (B83412) oxidation has been studied, revealing that the N-formyl group in this compound originates from the N-ethyl group of aconitine. oup.comcdnsciencepub.com This indicates an oxidative cleavage and rearrangement process. The oxidation of diterpenoid alkaloids, particularly with reagents like potassium permanganate, can lead to different products depending on the stereochemistry of the alkaloid. cdnsciencepub.com

Novel Catalytic Reactions in this compound Analog Synthesis

Semisynthesis and Structural Modification of Naturally Occurring this compound

Semisynthesis involves using naturally occurring alkaloids as starting materials for chemical modifications to produce analogs with potentially altered properties. This approach is particularly relevant for complex structures like this compound where total synthesis can be highly challenging. google.comresearchgate.net

This compound and related aconitine alkaloids possess multiple functional groups (hydroxyl, methoxy (B1213986), ester) that can be targets for chemical modification. Regioselective transformations are critical to selectively modify specific positions on the complex scaffold while leaving others untouched. Studies on the semisynthesis of aconitine derivatives have explored modifications such as the transesterification of ester groups and acylation of hydroxyl groups. google.comresearchgate.net For example, modification of the C-8 and C-14 ester groups in aconitine has been investigated, although achieving selective hydrolysis can be challenging. google.com

Chemical probes are molecules designed to interact with biological systems to study their function. ox.ac.ukfrontiersin.org The design and synthesis of this compound probes would involve incorporating reporter groups (e.g., fluorophores, affinity tags) or reactive handles onto the this compound scaffold while maintaining its core structural features. frontiersin.org This requires careful synthetic strategy to introduce these modifications regioselectively. The development of modular approaches and the use of click chemistry or trifunctional reagents are common strategies in chemical probe synthesis that could be applied to this compound. frontiersin.orgrsc.org Such probes would be valuable tools for investigating the molecular interactions of this compound in biological contexts.

Functional Group Transformations and Regioselective Derivatization

Chemoenzymatic and Biocatalytic Pathways for this compound and its Derivatives

The primary understanding of pathways leading to this compound and related aconitane alkaloids stems from studies on their biosynthesis in plants. This natural process represents a complex form of biocatalysis involving a cascade of enzymatic transformations. While research into in vitro chemoenzymatic synthesis or biocatalytic derivatization specifically focused on isolated this compound is not extensively detailed in the available literature, the biosynthetic route within the plant provides significant insight into potential enzymatic steps.

The biosynthesis of C19-diterpenoid alkaloids in Aconitum species originates from the universal isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). wikidata.orgguidetoimmunopharmacology.org These five-carbon units are assembled via the mevalonate (B85504) (MVA) and methylerythritol phosphate (B84403) (MEP) pathways, ultimately leading to the formation of geranylgeranyl pyrophosphate (GGPP), a 20-carbon diterpene precursor. wikidata.orgguidetoimmunopharmacology.org

Subsequent stages of the biosynthesis involve cyclization and rearrangement reactions catalyzed by various diterpene synthases and cyclases. For the aconitine-type alkaloids, this pathway includes the formation of ent-copalyl diphosphate (B83284) and ent-kaurene (B36324), mediated by enzymes such as ent-copalyl diphosphate synthase (CPS) and ent-kaurene synthase (KS). wikidata.orgguidetoimmunopharmacology.org The intricate polycyclic aconitane skeleton, characteristic of this compound and its analogs, is then formed through further cyclizations and a key semipinacol-like rearrangement from a denudatine-type intermediate. wikidata.orgwikipedia.org

Following the formation of the core skeleton, a series of oxidation, hydroxylation, methylation, and acylation steps occur, catalyzed by a diverse array of enzymes. Studies on the biosynthesis of C19-diterpene alkaloids in Aconitum have identified key enzymatic activities involved in these late-stage modifications. These include monooxygenases, methyltransferases, and BAHD acyltransferases, which are responsible for introducing and modifying the various functional groups present in this compound, such as hydroxyl, methoxy, acetyl, and benzoyl moieties. guidetoimmunopharmacology.orgwikidata.org For instance, BAHD acyltransferases are implicated in the acetylation modifications observed in these alkaloids. wikidata.org

While the plant's biosynthetic machinery provides a natural biocatalytic route to this compound, the application of isolated enzymes or engineered microorganisms for the targeted chemoenzymatic synthesis or modification of this compound and its derivatives in vitro is not widely reported in the examined literature. The complexity of the this compound structure and the multi-step nature of its biosynthesis present significant challenges for in vitro enzymatic synthesis.

One notable chemical transformation involving a related alkaloid that yields this compound is the permanganate oxidation of Aconitine. citeab.comfoodb.ca An isotopic labeling study demonstrated that the N-formyl group in this compound, produced by this oxidation, originates from the N-ethyl group of Aconitine. citeab.com While this is a chemical reaction, it highlights a potential route for semi-synthetic approaches to this compound from more abundant Aconitum alkaloids, which could potentially be integrated with biocatalytic steps in a chemoenzymatic strategy. However, detailed research findings on such integrated approaches for this compound were not found.

Biosynthesis and Biotransformation of Oxonitine in Natural Systems

Elucidation of the Oxonitine Biosynthetic Pathway in Aconitum Species

The biosynthesis of diterpene alkaloids in Aconitum plants is a key area of research aimed at understanding how these complex molecules are produced. These pathways are often tissue-specific, with roots being a major site of accumulation for many diterpene alkaloids.

Identification of Precursor Molecules and Intermediates

Diterpene alkaloids in Aconitum are biosynthesized via the terpenoid biosynthesis pathway, specifically the MEP (2-C-methyl-D-erythritol 4-phosphate) pathway, which occurs in chloroplasts. This pathway provides the basic diterpene skeleton. While the initial precursors for the general diterpene alkaloid structure are understood to originate from this pathway, the precise intermediates directly leading to this compound are not explicitly detailed in the search results. However, given that this compound is an aconitine-type diterpene alkaloid, it is likely derived from the same core biosynthetic machinery that produces other alkaloids in this class, such as aconitine (B1665448), mesaconitine (B191843), and hypaconitine. Chasmanine (B190772) has also been identified as a diterpene alkaloid present in Aconitum species and is a related compound.

Enzymology of Key Biosynthetic Steps and Enzyme Characterization

The biosynthesis of diterpene alkaloids involves a series of enzymatic reactions that modify the basic diterpene skeleton through processes like cyclization, hydroxylation, methylation, and esterification. Cytochrome P450 enzymes (CYPs) and O-methyltransferases (OMTs) are considered crucial in the diversification and modification of these alkaloids. Studies using transcriptomic analysis in Aconitum species have identified candidate genes encoding enzymes potentially involved in diterpene alkaloid biosynthesis, including CYPs and BAHD acyltransferases. For example, specific ApCYP and ApBAHD genes have been associated with the accumulation of certain diterpene alkaloids in Aconitum pendulum. While these studies point to the types of enzymes involved in the broader pathway, the specific enzymes directly responsible for the late-stage modifications leading to this compound have not been fully characterized in the provided search results.

Microbial and Plant-Mediated Biotransformation of this compound

Biotransformation refers to the chemical modification of compounds by living organisms. This can involve metabolism and degradation.

Pathways of this compound Metabolism and Degradation in Non-human Organisms

Information specifically on the metabolism and degradation of this compound in non-human organisms is limited in the provided search results. However, related diterpene alkaloids from Aconitum are subject to biotransformation. For instance, the toxicity of diester diterpene alkaloids can be reduced through hydrolysis of ester bonds, leading to less toxic monoester or ester-free derivatives. Traditional processing methods of Aconitum roots, such as heating or alkaline treatment, facilitate this hydrolysis. While this demonstrates plant-mediated or process-induced degradation of related compounds, specific metabolic pathways for this compound in other plants or microbes are not detailed. Microbial degradation of plant secondary compounds, including terpenoids, is a known phenomenon, and gut microbiomes of herbivores have been shown to contain pathways for degrading toxic plant compounds. However, direct evidence of this compound degradation by specific microbes or plants (other than the producing Aconitum species) is not present.

Environmental Fate and Biogeochemical Cycling of this compound

The environmental fate and biogeochemical cycling of specific plant secondary metabolites like this compound are not extensively covered in the provided search results. Biogeochemical cycles generally involve the movement and transformation of essential elements (like carbon, nitrogen, oxygen, phosphorus, and sulfur) through the Earth's spheres (atmosphere, hydrosphere, lithosphere, and biosphere), often mediated by biological processes. While this compound contains these elements, its complex structure and limited natural distribution primarily within Aconitum species suggest that its biogeochemical cycling would be closely tied to the life cycle and decomposition of these plants. Degradation processes, both biotic (microbial) and abiotic (chemical or physical), would influence its persistence and movement in the environment. However, specific studies detailing the degradation rates, pathways, or environmental partitioning (e.g., in soil, water, or air) of this compound were not found.

Molecular Mechanisms of Oxonitine Action at the Cellular and Subcellular Level

Oxonitine Interactions with Biological Macromolecules and Receptors

The interaction of small molecules like this compound with biological macromolecules such as proteins and nucleic acids is fundamental to their cellular effects. These interactions can involve various forces, including electrostatic interactions, hydrogen bonding, hydrophobic interactions, and dispersion forces thermofisher.com. The specificity and affinity of these interactions are crucial in determining the biological targets and downstream effects of a compound.

Quantitative Ligand-Binding Studies and Receptor Occupancy

Detailed quantitative ligand-binding studies and receptor occupancy data specifically for this compound are limited in the currently available literature. While the concept of ligand-receptor binding is a well-established area of research, involving techniques to measure binding affinity and the extent to which a ligand occupies its target receptor, specific experimental data for this compound binding to identified biological receptors were not found vanderbilt.edu. Some research mentions this compound in the context of kappa opioid receptors, but without specific binding parameters bjmu.edu.cn.

Enzymatic Activity Modulation and Allosteric Regulation

Enzymes are critical regulators of cellular processes, and their activity can be modulated by small molecules through various mechanisms, including competitive inhibition, non-competitive inhibition, or allosteric regulation bellbrooklabs.com. Allosteric regulation involves binding of a molecule to a site other than the active site, inducing a conformational change that affects enzyme activity nih.gov. While this compound has demonstrated cytotoxic activities against certain cancer cell lines, suggesting potential modulation of enzymes involved in cell growth or survival pathways, specific details on which enzymes are targeted by this compound and how their activity is modulated (e.g., through inhibition, activation, or allosteric effects) are not extensively documented in the provided search results frontiersin.orgresearchgate.net. General principles of enzyme activity modulation highlight the importance of these interactions in cellular metabolism and signaling researchgate.netbiorxiv.orgmdpi.com.

Perturbation of Intracellular Signaling Cascades by this compound

Intracellular signaling cascades are complex networks of molecular interactions that transmit signals from the cell surface or within the cell to ultimately trigger specific cellular responses, such as changes in gene expression, metabolism, or cell fate slideshare.netunits.it. Perturbations of these pathways by exogenous compounds can lead to significant biological effects. While this compound has been mentioned in the context of intracellular signaling pathways in a broad study researchgate.net, detailed mechanisms by which it specifically perturbs these cascades have not been elucidated in the provided search results.

Modulation of Kinase/Phosphatase Activities and Protein Phosphorylation

Protein phosphorylation, mediated by the opposing actions of kinases and phosphatases, is a ubiquitous post-translational modification that plays a central role in regulating the activity, localization, and interactions of a vast array of proteins involved in virtually all cellular processes nih.govneb.com. An imbalance in kinase and phosphatase activities can lead to dysregulated signaling and contribute to disease states researchgate.net. Although this compound exhibits cytotoxic effects frontiersin.orgresearchgate.net, specific research detailing its direct modulation of kinase or phosphatase activities or its impact on global or specific protein phosphorylation patterns was not found in the provided information.

Regulation of Gene Expression and Epigenetic Modifications

Gene expression is a tightly regulated process that determines which genes are transcribed into RNA and subsequently translated into proteins, ultimately defining a cell's function byjus.comyoutube.com. Epigenetic modifications, such as DNA methylation and histone modifications, are heritable changes that affect gene expression without altering the underlying DNA sequence youtube.com. These modifications play a crucial role in development and disease nih.govnih.govnih.gov. While there is a general mention of diterpenoid alkaloids, including this compound, potentially having multiple-targeted effects on epigenetic modification in the context of AML researchgate.net, and this compound appears in a gene expression analysis table with a numerical value semanticscholar.org, detailed research specifically demonstrating how this compound regulates gene expression or induces specific epigenetic modifications was not available in the provided search results.

Induction of Specific Cellular Responses (in vitro), e.g., cell growth inhibition

This compound has demonstrated significant in vitro cytotoxic activities against various human cancer cell lines. Studies have shown that this compound can strongly inhibit the growth of HepG2 (human liver cancer) cells. frontiersin.orgresearchgate.netnih.govresearchgate.netnih.gov This growth inhibition property is suggested to be influenced by the presence and quantity of ester groups within the diterpenoid alkaloid structure. frontiersin.orgresearchgate.netnih.gov

This compound, along with other diterpenoid alkaloids like aconitine (B1665448) and deoxyaconitine, has exhibited potent cytotoxic effects against cell lines such as HCT8 (colon cancer), MCF7 (breast cancer), and HePG2. rsc.orgnih.govrsc.org Specifically, this compound showed strong cytotoxic activity against the MCF7 cell line. researchgate.netnih.govrsc.org

The cytotoxic effects of diterpenoid alkaloids, including this compound, are often associated with their ability to induce apoptosis and inhibit cell proliferation. researchgate.netnih.gov Some diterpenoid alkaloids are reported to induce cell cycle arrest, such as in the G1 phase, which contributes to their anti-proliferative effects. researchgate.netresearchgate.net The presence of an acetoxy group at the R6 substituent on the C19 diterpenoid alkaloid structure has been linked to stronger cytotoxicity against cancer cells. researchgate.netnih.gov

Data on the in vitro cytotoxic activity of this compound against specific cell lines are presented in the table below, compiled from the search results:

| Compound | Cell Line | Effect | Reference |

| This compound | HepG2 | Growth inhibition | frontiersin.orgresearchgate.netnih.govresearchgate.netnih.gov |

| This compound | HCT8 | Cytotoxic activity | rsc.orgnih.govrsc.org |

| This compound | MCF7 | Strongest cytotoxic activity | researchgate.netnih.govrsc.org |

Subcellular Localization and Intracellular Dynamics of this compound

Information specifically on the subcellular localization and intracellular dynamics of this compound is not extensively detailed in the provided search results. However, general studies on the mechanisms of action of Aconitum alkaloids, as discussed in the context of their cytotoxic effects, imply interactions within the cellular environment. The observed effects on cell growth inhibition and potential induction of apoptosis suggest that this compound, like other bioactive compounds, would interact with intracellular components or pathways to exert its effects. Further dedicated research would be required to elucidate the precise subcellular localization and dynamic behavior of this compound within cells.

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies of Oxonitine Analogs

Design Principles for Systematic SAR Investigations of Oxonitine Derivatives

Systematic SAR investigations of this compound derivatives typically involve the synthesis or isolation of a series of compounds with targeted structural modifications. The design principles are centered on creating analogs that systematically vary specific parts of the this compound scaffold while keeping other parts constant. This allows researchers to isolate the effect of each structural change on the biological activity. Common strategies include modifications to ester groups, hydroxyl positions, methoxy (B1213986) groups, and the nitrogen-containing ring system researchgate.net. The goal is to identify which functional groups or structural motifs are essential for activity and which can be modified to potentially enhance potency, selectivity, or alter the mechanism of action. Rational design, often informed by preliminary biological data and computational modeling, plays a crucial role in selecting appropriate modifications nih.govmdpi.com.

Correlation of this compound Structural Features with Specific Molecular and Cellular Activities

Research into this compound and related diterpenoid alkaloids has indicated correlations between specific structural features and various biological activities, including cytotoxic effects researchgate.netresearchgate.net. For instance, studies on diterpenoid alkaloids have suggested that the presence and quantity of ester groups can significantly influence cytotoxicity researchgate.net.

Identification of Key Pharmacophores and Functional Groups for Activity

Identifying key pharmacophores and functional groups is a central aspect of SAR studies. A pharmacophore represents the ensemble of steric and electronic features necessary to ensure optimal molecular interactions with a specific biological target and to trigger (or block) its biological response creative-biostructure.comfiveable.mescielo.org.co. For this compound analogs, this involves pinpointing the specific atoms or groups within the molecule that are crucial for binding to a target or eliciting a cellular effect. While specific pharmacophore models for this compound were not extensively detailed in the search results, the general principles of pharmacophore modeling involve analyzing the common features of active compounds, such as hydrogen bond donors and acceptors, hydrophobic regions, and ionizable groups creative-biostructure.comfiveable.me. Studies on related diterpenoid alkaloids have highlighted the importance of features like hydroxyl groups, ester linkages, and the nitrogen atom for their activities researchgate.net.

Stereochemical Requirements for Ligand-Target Interactions

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is often critical for biological activity because biological targets, such as proteins, are chiral and their interactions with ligands are highly specific phenix-online.org. The precise spatial orientation of functional groups can significantly impact binding affinity and efficacy. For complex molecules like this compound with multiple chiral centers, the specific stereochemistry of each center is likely to play a vital role in its interaction with its molecular target. While detailed studies specifically on the stereochemical requirements of this compound were not found, the importance of stereochemistry in ligand-target interactions is a well-established principle in medicinal chemistry phenix-online.org. Differences in stereochemistry between analogs can lead to significant differences in their biological profiles.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Series

Quantitative Structure-Activity Relationship (QSAR) modeling takes SAR a step further by developing mathematical models that correlate a set of structural or physicochemical descriptors of compounds with their biological activities ijpsr.comwikipedia.orgmedcraveonline.com. These models can be used to predict the activity of new, untested compounds and to gain further insights into the structural requirements for activity mdpi.commedcraveonline.combiolscigroup.us. QSAR studies on this compound series would involve calculating various molecular descriptors (e.g., electronic, steric, hydrophobic parameters) for a set of this compound analogs with known activities and then using statistical methods to build a predictive model biolscigroup.usnih.gov. This approach can help to identify which molecular properties are most influential in determining the potency or efficacy of this compound derivatives.

Rational Design of Enhanced this compound Probes based on SAR/SMR Data

The ultimate goal of SAR and SMR studies is often the rational design of new compounds with improved properties. By understanding which structural features are responsible for activity, researchers can design and synthesize enhanced this compound probes or drug candidates mdpi.com. This involves making deliberate structural modifications based on the insights gained from SAR/SMR data to optimize desired properties such as potency, selectivity, or reduced off-target effects. For example, if a particular functional group is identified as crucial for activity, analogs with modified versions of this group can be designed and tested. Similarly, if certain structural features are found to be associated with undesirable effects, modifications can be made to minimize these interactions. Computational tools, such as molecular docking and dynamics simulations, can be used in conjunction with SAR/SMR data to guide the design process and predict the potential interactions of new analogs with their targets nih.gov.

Compounds and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 76325940 |

| Aconitine (B1665448) | 2354 |

| Hypaconitine | 101139565 |

| Mesaconitine (B191843) | 102270 |

| Chasmanine (B190772) | 6441820 |

| Crassicauline A | 6441822 |

| Deoxyaconitine | 6441819 |

| Lycaconitine | 6441818 |

Data Tables

Computational and Theoretical Chemistry Approaches in Oxonitine Research

Molecular Docking and Dynamics Simulations of Oxonitine-Target Interactions

Molecular docking and molecular dynamics simulations are widely used computational techniques to investigate the interactions between a small molecule, such as this compound, and a biological target, typically a protein. researchgate.netijper.org These methods aim to predict the preferred binding orientation (binding mode) of the ligand within the target's binding site and to estimate the strength of the interaction (binding affinity). ijper.orgarxiv.org

Prediction of Binding Modes and Affinities

Molecular docking algorithms explore various possible orientations and conformations of the ligand within the receptor's active site and score them based on their predicted binding energy. ijper.orgnih.gov The resulting poses suggest how this compound might bind to a specific protein target, highlighting key interactions such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions. ijper.org

Predicting binding affinity computationally is a challenging but crucial aspect of drug discovery and molecular research. arxiv.orgnih.gov Methods range from simple scoring functions used in docking to more sophisticated free energy calculations from molecular dynamics simulations. nih.gov These computational predictions can help prioritize potential targets or identify promising this compound analogs with improved binding characteristics. arxiv.orgjchemlett.com

While specific detailed research findings on this compound's predicted binding modes and affinities from molecular docking and dynamics simulations were not extensively detailed in the search results, the application of these techniques to diterpenoid alkaloids and similar complex molecules is a common practice in computational chemistry to understand their interactions with biological macromolecules. researchgate.net

Conformational Analysis of this compound in Biological Environments

The conformation of a flexible molecule like this compound can change depending on its environment, including when it interacts with a biological target or is in a specific solvent. Conformational analysis using computational methods explores the various three-dimensional shapes (conformers) that a molecule can adopt and their relative stabilities. chemrxiv.orgucsb.edumdpi.com

Molecular dynamics simulations can provide insights into the conformational behavior of this compound over time in a simulated biological environment, such as an aqueous solution or within a protein binding site. researchgate.net This helps to understand the flexibility of the molecule and how its shape might change upon binding, which is crucial for accurate binding mode and affinity predictions. nih.gov Identifying representative low-energy conformers is a key aspect of conformational analysis. chemrxiv.org

Quantum Chemical Calculations for Electronic Structure and Reactivity of this compound

Quantum chemical calculations, based on the principles of quantum mechanics, provide a more detailed description of the electronic structure and properties of a molecule. bose.res.incam.ac.uk These calculations can offer insights into this compound's reactivity, stability, and spectroscopic characteristics. ontosight.ai Density Functional Theory (DFT) is a widely used quantum chemical method for studying the electronic structure of molecules. bose.res.inmaterialsproject.orgnih.gov

Energy Landscapes and Reaction Pathway Analysis

Quantum chemical calculations can be used to map the energy landscape of this compound, which describes how the potential energy of the molecule changes as its geometry changes. ox.ac.ukd-nb.infoarxiv.org This landscape contains information about stable conformers (minima) and the energy barriers between them. ox.ac.ukplos.org

Reaction pathway analysis involves identifying the minimum energy path connecting reactants, transition states, and products in a chemical reaction. matlantis.comreactome.orgchemrxiv.org For this compound, this could involve studying potential metabolic transformations or reactions with other molecules. Computational methods like the Nudged Elastic Band (NEB) method can be used to find transition states and calculate activation energies, providing insights into reaction mechanisms and kinetics. matlantis.com

While specific reaction pathway analyses for this compound were not found, the principles and methods are applicable to understanding the reactivity of complex organic molecules. chemrxiv.orgnih.gov

Spectroscopic Property Predictions (e.g., NMR, IR, UV-Vis)

Quantum chemical calculations can accurately predict various spectroscopic properties, which can be compared with experimental data for validation and structural elucidation. nih.govscielo.org.zalabmanager.com

NMR Spectroscopy: Calculation of Nuclear Magnetic Resonance (NMR) chemical shifts using methods like Gauge Including Atomic Orbitals (GIAO) can aid in the assignment of experimental NMR signals and provide valuable information about the electronic environment of different atoms in this compound. nih.govnih.govscielo.org.zacsic.es This is particularly useful for confirming molecular structure and analyzing conformational preferences in solution. mdpi.comlabmanager.comcsic.es

IR Spectroscopy: Prediction of Infrared (IR) vibrational frequencies and intensities can help in interpreting experimental IR spectra and identifying functional groups present in this compound. nih.govscielo.org.zalabmanager.com Comparing calculated and experimental spectra can validate theoretical models and provide insights into molecular vibrations. nih.govscielo.org.za

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) can be used to calculate the electronic transitions responsible for the Ultraviolet-Visible (UV-Vis) spectrum of this compound. nih.govscielo.org.za This helps in understanding the electronic excited states of the molecule and can be used to predict its absorption properties. mdpi.com

Computational prediction of spectroscopic properties is a powerful tool for characterizing this compound and its potential interactions. labmanager.com

In Silico Screening and Virtual Library Design of this compound Analogs

In silico screening involves using computational methods to rapidly evaluate large libraries of compounds for desired properties, such as potential binding to a target protein. jchemlett.comresearchgate.netbiostrand.ai This can significantly accelerate the identification of potential drug candidates or probes for biological studies. biostrand.ai

For this compound research, in silico screening could be applied to identify other natural products or synthetic compounds that are predicted to interact with the same biological targets as this compound. ajol.info Virtual library design involves computationally generating a collection of potential new molecules based on a known scaffold, like this compound, by introducing variations in its structure. google.com These virtual libraries can then be subjected to in silico screening to identify analogs with potentially improved potency, selectivity, or other desirable properties. jchemlett.com

These computational approaches allow researchers to explore a vast chemical space and prioritize compounds for experimental synthesis and testing, making the research process more efficient. biostrand.ai

Cheminformatics and Data Mining for this compound-Related Chemical Space

Cheminformatics and data mining approaches play a significant role in exploring and understanding the chemical space surrounding compounds like this compound, a diterpene alkaloid. nih.gov These computational techniques are essential for managing, analyzing, and interpreting large datasets of chemical structures and associated properties. scirp.orgwikipedia.org The concept of "chemical space" refers to a multi-dimensional representation of molecules based on their structural and functional properties. scispace.comnih.gov Exploring this space allows researchers to identify potential new compounds with desired characteristics, understand structure-activity relationships (SAR), and design targeted libraries for synthesis or screening. scirp.orgnih.govnih.govmdpi.com

For this compound and related diterpene alkaloids, cheminformatics tools can be applied to several key areas. One crucial application is the characterization of the structural diversity within a set of compounds. By calculating molecular descriptors, which numerically encode various aspects of a molecule's structure and properties, researchers can position these compounds within a chemical space. scispace.comnih.gov Visualization techniques, such as Principal Component Analysis (PCA) or t-distributed Stochastic Neighbor Embedding (t-SNE), can then be used to project this high-dimensional space into a lower dimension (typically 2D or 3D) for visual inspection. nih.govmdpi.com This allows for the assessment of how well existing databases or newly generated virtual libraries cover the chemical space and how this compound fits within the landscape of other diterpene alkaloids or natural products. mdpi.comarxiv.orgnih.gov

Data mining techniques, coupled with cheminformatics, can be used to identify patterns and relationships within datasets of this compound and its analogs. scirp.orgfrontiersin.org This includes clustering compounds based on structural similarity or predicted properties, which can help in identifying subsets of compounds for further investigation. nih.gov Similarity searching algorithms, often based on molecular fingerprints, enable the efficient mining of large chemical databases like PubChem to find compounds structurally similar to this compound. nih.gov PubChem, for instance, lists this compound with CID 76325940 and provides computed properties and related compounds. nih.govnih.gov

Furthermore, cheminformatics facilitates the exploration of "unknown" chemical space through the generation of virtual libraries. wikipedia.orgnih.gov By applying computational methods and defined chemical rules, researchers can design novel compounds structurally related to this compound, expanding the potential chemical space for exploration. wikipedia.orgbiosolveit.de These virtual compounds can then be subjected to in silico analysis, such as the prediction of physicochemical properties or potential interactions, before any synthesis is attempted. nih.govbiosolveit.de

While specific detailed research findings solely focused on cheminformatics and data mining of this compound itself were not extensively found in the search results, the general principles and applications of these techniques are highly relevant to studying natural products like this compound. nih.gov The PubChem entry for this compound provides basic computed properties, which are fundamental molecular descriptors used in cheminformatics analyses. nih.gov

Here is a table summarizing some computed properties of this compound available from PubChem, which serve as data points for cheminformatics analysis:

| Property | Value | Source |

| Molecular Formula | C₃₃H₄₃NO₁₂ | Computed by PubChem 2.1 nih.gov |

| Molecular Weight | 645.7 g/mol | Computed by PubChem 2.1 nih.gov |

| XLogP3 | -0.6 | Computed by XLogP3 3.0 nih.gov |

| Rotatable Bond Count | 13 | Computed by Cactvs 3.4.8.18 nih.gov |

| Hydrogen Bond Donor Count | 5 | Computed by Cactvs 3.4.8.18 nih.gov |

| Hydrogen Bond Acceptor Count | 12 | Computed by Cactvs 3.4.8.18 nih.gov |

| Topological Polar Surface Area | 171 Ų | Computed by Cactvs 3.4.8.18 nih.gov |

These descriptors, among many others, form the basis for placing this compound within a chemical space and comparing it to other compounds using cheminformatics methods. scispace.com

Advanced Analytical Methodologies for Oxonitine Research

Hyphenated Chromatographic Techniques for Separation and Identification of Oxonitine and its Metabolites

Hyphenated chromatographic techniques, which combine the separation power of chromatography with the detection capabilities of spectroscopic methods, are indispensable in the study of complex matrices containing this compound and its potential metabolites. Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Performance Liquid Chromatography (HPLC) coupled with various detectors are widely employed. nih.govbjmu.edu.cnsemanticscholar.orgmpi-bremen.denebiolab.com These methods enable the resolution of this compound from other co-occurring alkaloids and plant matrix components, as well as the identification of its transformation products.

High-Resolution Mass Spectrometry for Structural Elucidation and Profiling

High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography (LC-HRMS), provides highly accurate mass measurements that are critical for determining the elemental composition of this compound and its metabolites. scirp.orgnih.govmicrotrace.com This precision allows for the confident identification of known compounds and the putative identification of novel or low-abundance metabolites. LC-MS/MS (tandem mass spectrometry) provides fragmentation patterns that offer detailed structural information, aiding in the confirmation of chemical structures and the characterization of unknown metabolites. nebiolab.comscirp.orgresearchgate.net The application of HRMS in profiling studies allows for the comprehensive analysis of the alkaloid content in biological samples or plant extracts, providing insights into the metabolic fate or natural variation of this compound.

Chiral Chromatography for Enantiomeric Purity Analysis

Chiral chromatography is a specialized chromatographic technique used to separate enantiomers, which are stereoisomers that are non-superimposable mirror images of each other. youtube.com Many natural products, including alkaloids, exist as specific enantiomers, and their biological activity can be highly dependent on their stereochemistry. While specific data on the chiral separation of this compound was not found in the provided snippets, chiral chromatography would be essential for analyzing the enantiomeric purity of synthesized or isolated this compound and for studying potential stereoselective metabolic pathways. This technique utilizes stationary phases with chiral recognition capabilities to achieve separation based on differential interactions with the enantiomers. youtube.com

Advanced Spectroscopic Characterization of this compound and its Complexes

Spectroscopic methods provide detailed information about the structure, functional groups, and electronic properties of this compound. Advanced techniques offer deeper insights into its molecular architecture and interactions.

Multi-dimensional Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy, including one-dimensional (¹H and ¹³C NMR) and two-dimensional (2D NMR) techniques, is a powerful tool for the structural elucidation of complex organic molecules like this compound. nih.govwakan-iyaku.gr.jpcore.ac.ukpageplace.deoup.commdpi.com 2D NMR experiments such as COSY, HSQC, HMBC, and NOESY provide crucial information about the connectivity of atoms and the spatial arrangement of functional groups within the this compound molecule. This is particularly important for confirming the complex polycyclic structure and the positions of substituents (e.g., hydroxyl, methoxy (B1213986), acetyl, and benzoate (B1203000) groups) that characterize this compound. ontosight.aimdpi.com

Table 1: Selected ¹³C NMR Chemical Shifts for this compound (CDCl₃, 100 MHz) mdpi.com

| Carbon Number | Chemical Shift (δC ppm) |

| C-1 | 82.8 |

| C-6 | 79.8 |

| C-8 | 90.3 |

| C-14 | 78.8 |

| C-15 | 78.5 |

| C-16 | 90.0 |

| C-21 (Formyl) | 163.1 |

| 15-CO (Acetyl) | 172.3 |

| Ar-CO (Benzoate) | 166.2 |

Note: This table presents selected characteristic ¹³C NMR signals based on provided data for structural confirmation.

X-ray Crystallography of this compound-Macromolecule Complexes

X-ray crystallography is the premier technique for determining the precise three-dimensional atomic and molecular structure of crystalline compounds. wikipedia.orgnthu.edu.twimmutoscientific.com By analyzing the diffraction pattern of X-rays passed through a crystal, the electron density can be mapped, revealing the positions of atoms and their chemical bonds. wikipedia.orgwustl.edu While direct crystallographic data for this compound itself or its complexes were not explicitly found in the provided snippets, X-ray crystallography has been used to determine the stereochemistry of related aconitine-type alkaloids cdnsciencepub.com. For this compound, this technique would be invaluable for confirming its absolute configuration and for studying its interactions with biological macromolecules (e.g., proteins, enzymes) by obtaining crystal structures of this compound-macromolecule complexes. Such studies provide fundamental insights into the binding modes and mechanisms of action at the molecular level. wikipedia.orgimmutoscientific.com The primary limitation is the requirement for high-quality crystals, which can be challenging to obtain for complex molecules and their complexes. immutoscientific.com

Biosensor and Affinity-Based Assays for Real-time this compound Interaction Studies

Biosensors and affinity-based assays offer sensitive and often real-time methods for studying the interactions of this compound with biological targets. Biosensors integrate a biological recognition element with a transducer to produce a measurable signal upon binding of the analyte. nih.govmdpi.com Affinity-based assays, such as Enzyme Immunoassays (EIA), utilize the specific binding between an antigen (like this compound or a modified version) and an antibody. wakan-iyaku.gr.jpcore.ac.uk

While a specific biosensor for this compound was not mentioned, the development of an EIA for mesaconitine (B191843), a related alkaloid, demonstrates the applicability of such affinity-based approaches to aconitine (B1665448) alkaloids. wakan-iyaku.gr.jpcore.ac.uk These techniques can be developed to detect and quantify this compound or to study its binding kinetics and affinity to specific proteins or other biomolecules in real-time or near real-time. This is particularly useful for high-throughput screening and for understanding the dynamic interactions of this compound in biological systems without requiring extensive sample preparation. mdpi.comeurekalert.org

Emerging Research Directions and Future Perspectives on Oxonitine

Integration of Omics Technologies in Oxonitine Research (e.g., Proteomics, Metabolomics)

The application of omics technologies, such as proteomics and metabolomics, is becoming increasingly important in pharmaceutical research involving bioactive compounds like this compound, particularly those derived from Aconitum species. researchgate.netbjmu.edu.cn These technologies offer a holistic approach to understanding the complex interactions between this compound and biological systems.

Proteomics, the large-scale study of proteins, can help identify protein targets modulated by this compound. By analyzing changes in protein expression levels or post-translational modifications in response to this compound exposure, researchers can gain insights into the cellular pathways affected by the compound. While specific proteomics studies solely focused on this compound are not extensively detailed in the search results, the broader application of proteomics in studying Aconitum alkaloids is recognized as crucial for enhancing the reliability of drug metabolism and pharmacokinetics (DMPK) prediction and understanding their mechanisms of action. researchgate.net The integration of proteomics with genomics is seen as having transformative potential for advancing disease understanding and therapy development. olink.com

Metabolomics involves the comprehensive study of small molecules (metabolites) within biological systems. This approach can reveal how this compound affects cellular metabolism and identify potential biomarkers of its activity or effects. Metabolomics studies on Aconitum species, such as Fuzi (processed Aconitum carmichaeli), are already being conducted to understand the metabolic changes induced by these plant materials and their processed products. nih.govfrontiersin.org Metabolomics is considered an emerging tool for pharmacological and toxicological studies on Aconitum alkaloids. cjnmcpu.com Untargeted metabolomic analysis can reveal disruptions in metabolic homeostasis caused by exposure to certain compounds, and this approach has been used to identify affected metabolic pathways. acs.org

Integrating proteomics and metabolomics in this compound research can provide a more complete picture of its biological effects, from molecular targets to metabolic pathway alterations. This multi-omics approach can aid in elucidating the mechanisms underlying its observed activities, such as its reported growth inhibition of certain cancer cell lines. nih.govcjnmcpu.combhumipublishing.comrsc.orgmdpi.comnih.govrsc.orgresearchgate.netresearchgate.net

Novel Applications of this compound as a Chemical Biology Tool or Scaffold

This compound, as a complex diterpene alkaloid, holds potential for novel applications in chemical biology, either as a direct chemical biology tool or as a structural scaffold for the development of new compounds.

Chemical biology utilizes chemical tools and methods to explore complex biological systems. crick.ac.ukukri.org Compounds with specific and well-characterized biological activities, like this compound, can serve as valuable chemical probes to perturb biological processes and understand their underlying mechanisms. crick.ac.ukchemicalprobes.org The intricate structure of this compound, with its various functional groups, suggests it could interact with specific biological targets, making it a potential candidate for developing such tools. nih.gov Research in chemical biology involves the design, synthesis, and characterization of chemical modulators to reveal the function of biological systems. crick.ac.uk

Furthermore, the core structure of this compound could serve as a scaffold for the synthesis of novel derivatives with modified or enhanced biological activities. Medicinal chemistry frequently utilizes existing bioactive natural products as starting points for designing compound libraries. nih.gov By modifying different parts of the this compound structure, researchers could explore structure-activity relationships and potentially develop compounds with improved potency, selectivity, or novel mechanisms of action. The cytotoxic activity of diterpenoid alkaloids from Aconitum has been shown to be influenced by the presence and quantity of ester groups, suggesting that structural modifications can impact biological activity. rsc.orgresearchgate.net Studies have already explored the synthesis and evaluation of compounds built from aconitine-related scaffolds to assess their cytotoxic activities. rsc.orgrsc.org

The development of this compound or its derivatives as chemical biology tools or scaffolds requires expertise in synthetic chemistry, computational chemistry, and biological evaluation. embl.org This area of research aligns with the broader goals of chemical biology to develop novel chemical tools for understanding biology and synthesizing biologically active molecules. ukri.org

Sustainable Sourcing and Production Strategies for this compound

This compound is primarily isolated from Aconitum carmichaeli. nih.gov The increasing interest in natural products necessitates the development of sustainable sourcing and production strategies to ensure the long-term availability of compounds like this compound while minimizing environmental impact and protecting plant populations.

Aconitum species, the source of this compound and other diterpene alkaloids, are often harvested from the wild. nih.govfrontiersin.org Unscientific and indiscriminate harvesting driven by increasing global trade has led to a rapid reduction of wild populations for several Aconitum species, placing some in threatened categories according to the IUCN. nih.gov This highlights the urgent need for sustainable practices.

Sustainable sourcing involves implementing guidelines for harvesting wild plants to protect their integrity and habitat. loccitane.com Building long-term partnerships with local farmers and pickers can ensure that plant materials are sourced responsibly and ethically. loccitane.com Traceability throughout the supply chain, from cultivation or wild collection to the final product, is also crucial for sustainable sourcing. loccitane.com

Sustainable production strategies for this compound could involve several approaches:

Controlled Cultivation: Establishing controlled cultivation of Aconitum carmichaeli can provide a reliable and sustainable source of plant material, reducing pressure on wild populations. This requires understanding the optimal growth conditions and agricultural practices for the plant.

Biotechnological Interventions: Biotechnological approaches, such as plant cell or organ culture (e.g., hairy root cultures), could potentially be used for the in vitro production of this compound. cjnmcpu.comnih.gov While efforts have been made to improve medicinally important chemical constituents in Aconitum through biotechnology, further research is needed to optimize this compound production using these methods. nih.gov

Synthetic Biology and Chemical Synthesis: As the chemical structure of this compound is known, nih.gov exploring total synthesis or semi-synthetic routes from more readily available precursors could offer alternative production methods. Advances in synthetic biology could also potentially lead to the development of microbial cell factories engineered to produce this compound or its precursors.

Green Chemistry Principles: Implementing green chemistry principles in the extraction and purification processes of this compound from plant material or through synthetic routes can reduce the use and generation of hazardous substances, leading to more environmentally friendly production. Research in green chemistry and sustainable practices is ongoing in the context of plant-based products. bhumipublishing.com

Developing sustainable sourcing and production strategies for this compound requires a multidisciplinary approach involving botanists, chemists, biotechnologists, and experts in sustainable resource management.

Interdisciplinary Collaborations and Future Challenges in this compound Studies

Advancing the understanding and potential applications of this compound necessitates robust interdisciplinary collaborations and addressing several future challenges.

Interdisciplinary research, involving collaboration between researchers from different fields, is increasingly recognized as essential for tackling complex scientific questions and translating laboratory discoveries into practical applications. bhumipublishing.comyoutube.com For this compound research, collaborations between natural product chemists, pharmacologists, toxicologists, biologists (including cell and molecular biologists), computational chemists, and experts in sustainable agriculture or biotechnology are crucial. bhumipublishing.com These collaborations can facilitate a comprehensive understanding of this compound, from its isolation and structural characterization to its mechanisms of action, potential therapeutic uses, and sustainable production.

Future challenges in this compound studies include:

Elucidating Full Mechanisms of Action: While some activities of this compound, such as its cytotoxicity against certain cancer cell lines, have been reported, nih.govcjnmcpu.combhumipublishing.comrsc.orgmdpi.comnih.govrsc.orgresearchgate.netresearchgate.net a detailed understanding of its molecular targets and the complete signaling pathways it affects is often still emerging. Further research is needed to fully elucidate its mechanisms.

Addressing Complexity of Natural Sources: Aconitum species produce a wide array of diterpene alkaloids and other compounds. researchgate.netnih.gov Studying this compound in isolation is important, but understanding its effects within the context of the complex mixture of compounds present in the plant extract is also a challenge, particularly for traditional medicine applications.

Improving Production Efficiency and Scalability: If this compound or its derivatives show significant therapeutic potential, developing efficient and scalable production methods will be critical. This involves optimizing extraction and purification from natural sources or developing cost-effective synthetic or biotechnological production routes.

Ensuring Sustainability of Supply: As highlighted earlier, the sustainable sourcing of Aconitum species is a significant challenge due to overharvesting. nih.gov Implementing and scaling up sustainable cultivation and harvesting practices is essential.

Translational Challenges: Moving from in vitro and preclinical studies to clinical applications involves significant challenges, including regulatory hurdles and the need for rigorous clinical trials. bhumipublishing.commdpi.com

Data Integration and Analysis: The increasing amount of data generated from omics technologies and other high-throughput methods requires sophisticated bioinformatics and computational tools for integration, analysis, and interpretation. acs.orgbhumipublishing.com

Addressing these challenges will require continued investment in research, fostering interdisciplinary training and collaborations, and developing innovative technologies and methodologies. The future of this compound research lies in a comprehensive, collaborative, and sustainable approach to unlock its full potential.

Q & A

Q. How can discrepancies in reported binding affinities of this compound across studies be addressed?

- Methodological Answer : Standardize assay conditions (pH, ionic strength, temperature) and validate using a reference compound. Perform surface plasmon resonance (SPR) for direct binding kinetics. Reconcile differences by meta-analysis, accounting for variables like protein isoform or buffer composition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.